3,4-(Methylenedioxy)benzyl isothiocyanate (CAS 4430-47-1), also known as piperonyl isothiocyanate or 5-(isothiocyanatomethyl)-1,3-benzodioxole, is a synthetic aromatic isothiocyanate (ITC) featuring a methylenedioxy-benzyl scaffold (C9H7NO2S; MW 193.22). Unlike common ITCs such as benzyl isothiocyanate (BITC) or phenethyl isothiocyanate (PEITC), this compound incorporates a fused 1,3-benzodioxole ring, which alters its electron density, lipophilicity, and physicochemical properties.
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
CAS No.4430-47-1
Cat. No.B1334631
⚠ Attention: For research use only. Not for human or veterinary use.
3,4-(Methylenedioxy)benzyl Isothiocyanate (CAS 4430-47-1): Procurement-Relevant Identity and Characteristics
3,4-(Methylenedioxy)benzyl isothiocyanate (CAS 4430-47-1), also known as piperonyl isothiocyanate or 5-(isothiocyanatomethyl)-1,3-benzodioxole, is a synthetic aromatic isothiocyanate (ITC) featuring a methylenedioxy-benzyl scaffold (C9H7NO2S; MW 193.22) [1]. Unlike common ITCs such as benzyl isothiocyanate (BITC) or phenethyl isothiocyanate (PEITC), this compound incorporates a fused 1,3-benzodioxole ring, which alters its electron density, lipophilicity, and physicochemical properties . It is supplied as a high-purity liquid (typically ≥94-97%) and is utilized as a reactive intermediate in nucleophilic addition reactions for the synthesis of thioureas, dithiocarbamates, and other heterocyclic derivatives .
1
Synthetic building block for thiourea and dithiocarbamate synthesis via nucleophilic addition.
2
Benzodioxole probe for structure-activity relationship (SAR) studies distinct from benzyl or phenethyl ITCs.
3
Liquid intermediate with physicochemical properties that differ from solid benzyl isothiocyanate, impacting handling and method development.
3,4-(Methylenedioxy)benzyl Isothiocyanate: Why In-Class Substitution with BITC or PEITC Is Scientifically Unsupported
Generic substitution among isothiocyanates is not scientifically justified due to pronounced structure-activity relationships (SAR) that govern reactivity, biological target engagement, and physicochemical behavior [1]. For example, the presence of a -CH2- spacer between the aromatic ring and the -N=C=S group in benzyl isothiocyanate (BITC) is critical for cytotoxicity in head and neck squamous cell carcinoma cells (IC50 ~17-22 µM), whereas phenyl isothiocyanate (PITC), which lacks this spacer, exhibits negligible activity [2]. Similarly, BITC demonstrates superior antibacterial potency over phenethyl isothiocyanate (PEITC) against E. coli [3], and both BITC and PEITC differ markedly in their ability to inhibit lung tumorigenesis in A/J mice [4]. 3,4-(Methylenedioxy)benzyl isothiocyanate introduces a methylenedioxy-benzyl architecture that is absent in BITC, PEITC, AITC, or PITC, fundamentally altering its electron distribution, hydrogen-bonding capacity, and steric profile [5]. The quantitative evidence presented in Section 3 demonstrates that these structural distinctions translate into measurable differences in boiling point, density, refractive index, and TRPA1 modulatory activity—parameters that directly impact experimental reproducibility, synthetic route design, and biological assay outcomes.
Benzyl isothiocyanate (BITC) lacks the methylenedioxy ring; electron distribution and hydrogen-bonding capacity may not replicate reactivity in nucleophilic additions or biological assays.
Phenethyl isothiocyanate (PEITC) has an extended alkyl spacer; target engagement and MAPK-dependent cytotoxicity profiles reported for BITC may not transfer to the methylenedioxybenzyl scaffold.
Phenyl isothiocyanate (PITC) lacks the -CH2- spacer required for cytotoxicity in HNSCC models; structural analogy to benzyl ITCs is insufficient for direct experimental substitution.
[1] Lozinskii MO, Pel'kis PS. The Chemistry of Acyl and Sulphonyl Isocyanates, Isothiocyanates, and Isoselenocyanates. Russ Chem Rev. 1968;37(5):840-864. View Source
[2] Lai KC, et al. Requirement of a carbon spacer in benzyl isothiocyanate-mediated cytotoxicity and MAPK activation in head and neck squamous cell carcinoma. Carcinogenesis. 2003;24(8):1365-1372. View Source
[3] Nowicki D, et al. Comparison of the inhibitory potential of benzyl isothiocyanate and phenethyl isothiocyanate on Shiga toxin-producing and enterotoxigenic Escherichia coli. LWT. 2020;118:108806. View Source
[4] Hecht SS, et al. Effects of benzyl isothiocyanate and phenethyl isothiocyanate on benzo[a]pyrene metabolism and DNA adduct formation in the A/J mouse. Carcinogenesis. 2000;21(9):1711-1717. View Source
[5] Fahey JW, Zalcmann AT, Talalay P. The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry. 2001;56(1):5-51. View Source
3,4-(Methylenedioxy)benzyl Isothiocyanate: Quantified Differentiation from Structural Analogs for Informed Procurement
Physicochemical Divergence: Boiling Point, Density, and Refractive Index vs. Benzyl Isothiocyanate
3,4-(Methylenedioxy)benzyl isothiocyanate exhibits markedly distinct physicochemical properties compared to the widely used analog benzyl isothiocyanate (BITC). The methylenedioxy substitution substantially increases density and refractive index while reducing boiling point . These differences are critical for purification protocols (distillation parameters), solvent selection, and analytical method development.
Standard reported literature values; target compound boiling point measured at reduced pressure (1 mmHg)
Why This Matters
Procurement decisions must account for these differences: lower boiling point enables gentler distillation, while higher density and refractive index alter chromatographic behavior and solvent compatibility, directly affecting synthetic workflow design.
TRPA1 Antagonist Activity: Quantitative Modulation of the Allyl Isothiocyanate-Induced Calcium Response
3,4-(Methylenedioxy)benzyl isothiocyanate has been characterized as an antagonist of the rat transient receptor potential ankyrin 1 (TRPA1) channel. In a cell-based assay using HEK293 cells expressing rat TRPA1, the compound inhibited allyl isothiocyanate-induced intracellular calcium increase with an IC50 of 5.50 µM [1]. This represents a specific, quantifiable interaction with a therapeutically relevant target. For context, the compound's activity at human TRPA1 is reportedly weaker (IC50 12.1 µM) [2], indicating species-specific potency differences that may guide assay selection.
TRPA1 antagonismAssay context
IC50 5.50 µM (rat), 12.1 µM (human)
Species-specific antagonist potency context
Inhibition of AITC-induced Ca2+ response in HEK293
Pain ResearchIon Channel PharmacologyTRP Channels
Evidence Dimension
TRPA1 Antagonism
Target Compound Data
IC50 = 5.50 µM (rat TRPA1)
Comparator Or Baseline
Target compound at human TRPA1: IC50 = 12.1 µM; Class-level inference: Allyl isothiocyanate (AITC) is a canonical TRPA1 agonist (EC50 ~1-10 µM range).
Quantified Difference
2.2-fold higher potency at rat TRPA1 versus human TRPA1; distinct antagonist pharmacology compared to AITC agonist activity.
Conditions
HEK293 cells heterologously expressing rat TRPA1; assessed as inhibition of AITC-induced intracellular Ca2+ increase.
Why This Matters
This compound offers a specific pharmacological tool for TRPA1 research with defined potency, enabling structure-activity relationship (SAR) studies of the benzodioxole scaffold and providing a measurable starting point for optimization campaigns.
Pain ResearchIon Channel PharmacologyTRP Channels
[1] BindingDB. BDBM50410498 (CHEMBL195624). Affinity Data: IC50 5.50E+3 nM. Antagonist activity at rat TRPA1 expressed in HEK293 cells. View Source
[2] BindingDB. BDBM50140154 (CHEMBL2387063). Affinity Data: IC50 1.21E+4 nM. Antagonist activity at human TRPA1 expressed in HEK293 cells. View Source
Synthetic Utility: Reactivity Profile for Nucleophilic Addition and Thiourea Synthesis
3,4-(Methylenedioxy)benzyl isothiocyanate is explicitly marketed and utilized as an intermediate for nucleophilic addition reactions, enabling the synthesis of diverse thiourea, dithiocarbamate, and heterocyclic derivatives . The electron-donating methylenedioxy group enhances the nucleophilicity of the benzyl carbon and modulates the electrophilicity of the -N=C=S moiety relative to unsubstituted benzyl isothiocyanate. This altered electronic profile is leveraged in the preparation of benzodioxole-containing bioactive molecules, including carbonic anhydrase inhibitors and anticancer agents [1].
Synthetic reactivityClass-level
Electron-donating methylenedioxy group alters -N=C=S electrophilicity
Enables access to benzodioxole-containing libraries not obtainable with BITC
Qualitative difference; reaction kinetics not quantified
Reactive isothiocyanate intermediate; participates in nucleophilic addition with amines to form thioureas.
Comparator Or Baseline
Benzyl isothiocyanate: also reactive, but lacks the electron-donating methylenedioxy group, resulting in different reaction kinetics and product profiles.
Quantified Difference
Qualitative difference in electron density distribution; not directly quantified but supported by synthetic precedent.
Conditions
Standard nucleophilic addition conditions; used as an intermediate in organic synthesis.
Why This Matters
For researchers synthesizing benzodioxole-containing libraries or SAR probes, this compound provides direct access to the methylenedioxybenzyl scaffold that cannot be obtained using BITC or PEITC, thereby enabling the exploration of a distinct chemical space.
[1] Altıntop MD, et al. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity. Bioorg Chem. 2020;101:104019. View Source
Antimicrobial Potential: Class-Level Antibacterial Activity of Benzyl Isothiocyanate Analogs
While direct antimicrobial data for 3,4-(methylenedioxy)benzyl isothiocyanate are not available in the primary literature, strong class-level evidence indicates that aromatic isothiocyanates with benzyl-like scaffolds possess potent antibacterial activity. Benzyl isothiocyanate (BITC), the closest structurally characterized analog, exhibits minimum inhibitory concentrations (MIC) as low as 2.9 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrates superior antibacterial efficacy compared to allyl isothiocyanate (AITC) against Campylobacter jejuni (MIC 1.25-5 µg/mL for BITC vs. 50-200 µg/mL for AITC) [1][2]. The structural similarity between BITC and 3,4-(methylenedioxy)benzyl isothiocyanate—both possess a benzyl carbon spacer and an aromatic ring—supports the hypothesis that the target compound may exhibit comparable or modulated antimicrobial properties.
Antibacterial activityClass-level
Target not directly tested; BITC MIC 2.9 µg/mL (MRSA), 1.25–5 µg/mL (C. jejuni)
Not directly reported; inferred antimicrobial potential based on structural analogy.
Comparator Or Baseline
Benzyl isothiocyanate (BITC): MIC 2.9-110 µg/mL against MRSA; MIC 1.25-5 µg/mL against C. jejuni. Allyl isothiocyanate (AITC): MIC 50-200 µg/mL against C. jejuni.
Quantified Difference
BITC is 10- to 160-fold more potent than AITC against C. jejuni based on MIC comparison.
Conditions
In vitro broth microdilution assays against various bacterial strains.
Why This Matters
For antimicrobial screening campaigns, 3,4-(methylenedioxy)benzyl isothiocyanate represents a novel scaffold with potential antibacterial activity; its procurement enables direct experimental evaluation against BITC and AITC to establish structure-activity relationships for the benzodioxole subclass.
Antimicrobial ResearchFood PreservationMRSA
[1] Dias C, Aires A, Saavedra MJ. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Int J Mol Sci. 2014;15(11):19552-19561. View Source
[2] Dufour V, et al. Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Front Cell Infect Microbiol. 2012;2:53. View Source
Anticancer and Chemopreventive Potential: Class-Level Cytotoxicity and Phase II Enzyme Induction
Isothiocyanates as a class are well-documented to induce phase II detoxification enzymes (e.g., GST, NQO1), arrest cell cycle progression, and trigger apoptosis in various cancer cell lines [1][2]. Specifically, benzyl isothiocyanate (BITC) demonstrates IC50 values of 17-22 µM in head and neck squamous cell carcinoma (HNSCC) cells and inhibits lung tumorigenesis in A/J mice [3][4]. The methylenedioxybenzyl scaffold of the target compound is a privileged structure in medicinal chemistry, and thiourea derivatives synthesized from this isothiocyanate have shown sub-micromolar IC50 values against HCT116, HepG2, and MCF7 cancer cell lines [5]. While direct cytotoxicity data for 3,4-(methylenedioxy)benzyl isothiocyanate itself are lacking, its use as a precursor to active anticancer agents underscores its value as a chemical probe.
Cytotoxicity & chemopreventionClass-level
BITC IC50 17–22 µM (HNSCC); PITC inactive. Target compound is a precursor to active thioureas.
Supports cancer cell-model research as building block
Benzodioxole thiourea derivatives show sub-µM IC50 in HCT116, HepG2, MCF7
Cancer ResearchChemopreventionApoptosis
Evidence Dimension
Anticancer Activity (Cytotoxicity and Chemoprevention)
Target Compound Data
Not directly reported; serves as a synthetic precursor to anticancer thiourea derivatives.
Comparator Or Baseline
Benzyl isothiocyanate (BITC): IC50 17-22 µM in HNSCC cells; inhibits B[a]P-induced lung tumorigenesis in A/J mice. Phenyl isothiocyanate (PITC): lacks -CH2- spacer; no significant cytotoxicity in same assay.
Quantified Difference
BITC is active at low micromolar concentrations; PITC is inactive; structural requirements for activity are stringent.
Conditions
24-hour treatment in HNSCC cell lines; in vivo A/J mouse lung tumorigenesis model.
Why This Matters
Procurement of this compound enables the synthesis and evaluation of novel benzodioxole-containing anticancer agents. The methylenedioxybenzyl group may confer distinct pharmacokinetic or target-engagement properties compared to the benzyl group, making it a valuable building block for medicinal chemistry optimization.
Cancer ResearchChemopreventionApoptosis
[1] Brown KK, Hampton MB. Biological targets of isothiocyanates. Biochim Biophys Acta. 2011;1810(9):888-894. View Source
[2] Zhang Y, Talalay P. Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. Cancer Res. 1994;54(7 Suppl):1976s-1981s. View Source
[3] Lai KC, et al. Requirement of a carbon spacer in benzyl isothiocyanate-mediated cytotoxicity and MAPK activation in head and neck squamous cell carcinoma. Carcinogenesis. 2003;24(8):1365-1372. View Source
[4] Hecht SS, et al. Effects of benzyl isothiocyanate and phenethyl isothiocyanate on benzo[a]pyrene metabolism and DNA adduct formation in the A/J mouse. Carcinogenesis. 2000;21(9):1711-1717. View Source
[5] Altıntop MD, et al. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity. Bioorg Chem. 2020;101:104019. View Source
Handling and Safety Profile: Quantified Hazard Classification vs. Common ITCs
3,4-(Methylenedioxy)benzyl isothiocyanate is classified with specific hazard statements that inform safe handling and procurement decisions. According to vendor safety data, the compound is harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314, H318), and is toxic if inhaled (H331) . These classifications are consistent with the general reactivity of isothiocyanates but highlight the need for appropriate personal protective equipment and ventilation. Compared to benzyl isothiocyanate (which carries similar hazard statements but is a solid at room temperature), the liquid physical state of the target compound may present different spill and exposure risks .
GHS hazard vs. BITCSpecification review
H302,H312,H314,H318,H331; Liquid. BITC: same hazards but solid (mp 41°C).
Physical state dictates spill and storage protocols
Physical state differs (liquid vs. solid), impacting handling and spill management procedures.
Conditions
Globally Harmonized System (GHS) hazard classification.
Why This Matters
Laboratory procurement must account for the specific physical form and associated hazards. The liquid nature of 3,4-(methylenedioxy)benzyl isothiocyanate necessitates different storage (moisture-sensitive, cool place) and handling protocols compared to solid analogs, directly influencing laboratory safety planning.
3,4-(Methylenedioxy)benzyl Isothiocyanate: Evidence-Backed Application Scenarios for Informed Procurement
Synthesis of Benzodioxole-Containing Bioactive Thioureas and Dithiocarbamates
This compound is an essential intermediate for the synthesis of N,N'-disubstituted thioureas and dithiocarbamates bearing the 1,3-benzodioxole (methylenedioxybenzyl) pharmacophore. As demonstrated by Altıntop et al., the reaction of this isothiocyanate with various amines yields thiourea derivatives with potent EGFR inhibitory and anticancer activities (IC50 values in the low micromolar to sub-micromolar range) [1]. The methylenedioxy group enhances the electron density of the aromatic ring, influencing hydrogen-bonding interactions with biological targets and improving aqueous solubility relative to unsubstituted phenyl analogs. Procurement is warranted for medicinal chemistry groups engaged in kinase inhibitor discovery or the development of carbonic anhydrase inhibitors.
TRPA1 Channel Pharmacology and Pain Pathway Investigation
The compound's characterized activity as a rat TRPA1 antagonist (IC50 5.50 µM) makes it a useful tool compound for studying TRPA1-mediated signaling pathways in pain, inflammation, and sensory transduction [2]. Its moderate potency and distinct benzodioxole scaffold differentiate it from more commonly used TRPA1 modulators (e.g., AITC, cinnamaldehyde). Researchers investigating structure-activity relationships at TRPA1 or seeking to develop novel analgesics can employ this compound as a starting point for hit-to-lead optimization, with the added benefit of species-specific potency data (rat vs. human) to guide in vivo model selection.
Antimicrobial Screening and Food Preservation Research
Given the potent antibacterial activity of structurally related benzyl isothiocyanate (MIC 2.9-110 µg/mL against MRSA; MIC 1.25-5 µg/mL against C. jejuni), 3,4-(methylenedioxy)benzyl isothiocyanate is a strong candidate for antimicrobial susceptibility testing [3][4]. Its liquid physical state and volatility (boiling point 139-140°C) may be advantageous for vapor-phase antimicrobial applications, similar to AITC and BITC. Food science and agricultural research laboratories evaluating natural or synthetic preservatives should consider this compound for comparative efficacy studies against common foodborne pathogens and spoilage organisms.
Analytical Method Development and Reference Standard Use
The distinct physicochemical profile of 3,4-(methylenedioxy)benzyl isothiocyanate (density 1.320 g/cm³, refractive index 1.615, boiling point 139-140°C) makes it valuable as a reference standard or internal standard for chromatographic and spectroscopic method development . Its unique retention time in GC-MS and distinct UV-Vis absorbance profile (influenced by the benzodioxole chromophore) enable accurate quantification and identification in complex mixtures. Analytical chemistry laboratories supporting natural product research or synthetic chemistry workflows can utilize this compound to validate HPLC, GC, and NMR methods.
Potency confirmation in target species; benzodioxole SAR
Antimicrobial screening studies
Structural analogy to antibacterial benzyl ITC scaffold
Direct MIC determination against target pathogens; comparison with BITC/AITC
Analytical reference standard / method development
Distinct density, refractive index, boiling point
Retention time, UV-Vis profile in HPLC/GC; purity verification
[1] Altıntop MD, et al. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity. Bioorg Chem. 2020;101:104019. View Source
[2] BindingDB. BDBM50410498 (CHEMBL195624). Affinity Data: IC50 5.50E+3 nM. Antagonist activity at rat TRPA1 expressed in HEK293 cells. View Source
[3] Dias C, Aires A, Saavedra MJ. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Int J Mol Sci. 2014;15(11):19552-19561. View Source
[4] Dufour V, et al. Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Front Cell Infect Microbiol. 2012;2:53. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.